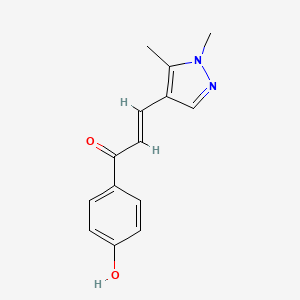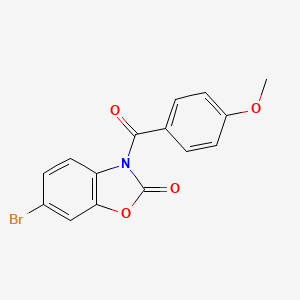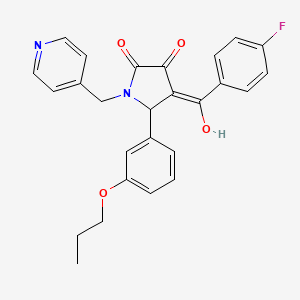![molecular formula C17H15FN2O5 B5369815 dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DFI and is synthesized through a specific method that involves the use of various reagents and conditions.
Aplicaciones Científicas De Investigación
DFI has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DFI has also been studied for its use in the development of new drugs and therapies for various diseases such as cancer, Alzheimer's, and Parkinson's.
Mecanismo De Acción
DFI exerts its biological effects by inhibiting specific enzymes and pathways in the body. It has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. DFI also inhibits the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that DFI has a wide range of biochemical and physiological effects on the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. DFI has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFI has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays and experiments. However, DFI also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on DFI. One area of interest is the development of new drugs and therapies based on the compound's anti-cancer and anti-inflammatory properties. Another area of research is the investigation of DFI's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the exact mechanism of action of DFI and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate is a chemical compound that has shown great potential for use in various areas of scientific research. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of DFI involves the reaction of 5-aminoisophthalic acid with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethyl carbonate to obtain the final product, DFI. This method has been optimized and modified over the years to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
dimethyl 5-[(3-fluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15(21)10-6-11(16(22)25-2)8-14(7-10)20-17(23)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDYOINKYXDHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)


![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)


![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)